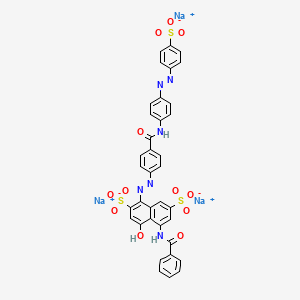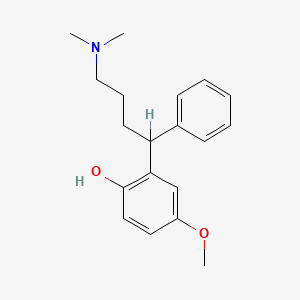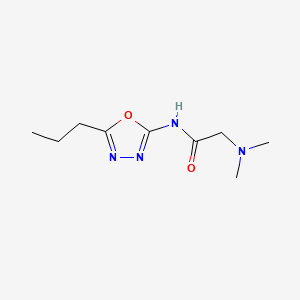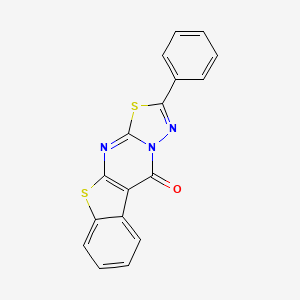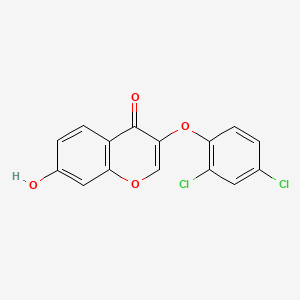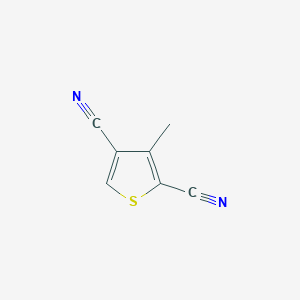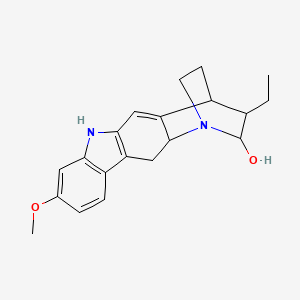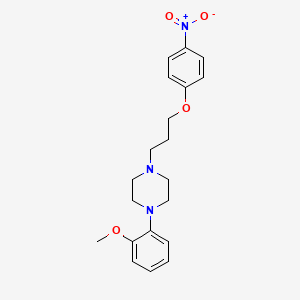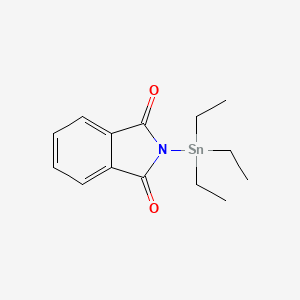
Triethyltin phthalimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethyltin phthalimide is an organotin compound that features a phthalimide moiety bonded to a triethyltin group Organotin compounds are known for their diverse applications in various fields, including agriculture, medicine, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of triethyltin phthalimide typically involves the reaction of phthalimide with triethyltin chloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the organotin compound. The general reaction scheme is as follows:
Phthalimide+Triethyltin chloride→Triethyltin phthalimide+Hydrochloric acid
The reaction is often conducted in a solvent such as toluene or dichloromethane, and the mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Triethyltin phthalimide undergoes various chemical reactions, including:
Oxidation: The tin center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced under specific conditions to form lower oxidation state tin species.
Substitution: The triethyltin group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and halogens.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can react with this compound under mild conditions.
Major Products Formed
Oxidation: Higher oxidation state tin compounds.
Reduction: Lower oxidation state tin species.
Substitution: Various substituted phthalimide derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its biological activity and potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of triethyltin phthalimide involves its interaction with biological molecules and cellular pathways. The triethyltin group can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. The phthalimide moiety may also contribute to the compound’s biological activity by interacting with specific molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Triethyltin acetate
- Triethyltin hydroxide
- Triethyltin chloride
Comparison
Triethyltin phthalimide is unique due to the presence of the phthalimide moiety, which imparts distinct chemical and biological properties. Compared to other triethyltin compounds, this compound may exhibit enhanced stability and specific interactions with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
53583-69-0 |
|---|---|
Formule moléculaire |
C14H19NO2Sn |
Poids moléculaire |
352.02 g/mol |
Nom IUPAC |
2-triethylstannylisoindole-1,3-dione |
InChI |
InChI=1S/C8H5NO2.3C2H5.Sn/c10-7-5-3-1-2-4-6(5)8(11)9-7;3*1-2;/h1-4H,(H,9,10,11);3*1H2,2H3;/q;;;;+1/p-1 |
Clé InChI |
OTTQJYPKVDFFHD-UHFFFAOYSA-M |
SMILES canonique |
CC[Sn](CC)(CC)N1C(=O)C2=CC=CC=C2C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


